Cas no 1177308-68-7 (2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate)

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate 化学的及び物理的性質
名前と識別子
-
- 2-(7-ISOPROPYL-2-METHYL-1H-INDOL-3-YL)ETHANAMINE OXALATE
- KM4203
- 2-[2-Methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine (C2H2O4)
- 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate
-
- インチ: 1S/C14H20N2.C2H2O4/c1-9(2)11-5-4-6-13-12(7-8-15)10(3)16-14(11)13;3-1(4)2(5)6/h4-6,9,16H,7-8,15H2,1-3H3;(H,3,4)(H,5,6)
- InChIKey: KFRYIKUWEOAQHB-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)=O.N1C(C)=C(CCN)C2C=CC=C(C(C)C)C1=2
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 298
- トポロジー分子極性表面積: 116
2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM231364-5g |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | 95% | 5g |
$675 | 2021-08-04 | |
TRC | I872733-250mg |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | 250mg |
$115.00 | 2023-05-18 | ||
TRC | I872733-500mg |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | 500mg |
$178.00 | 2023-05-18 | ||
A2B Chem LLC | AI11244-1g |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | ≥ 95 % | 1g |
$505.00 | 2024-04-20 | |
A2B Chem LLC | AI11244-25g |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | ≥ 95 % | 25g |
$3985.00 | 2024-04-20 | |
Chemenu | CM231364-5g |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | 95% | 5g |
$675 | 2023-02-03 | |
TRC | I872733-1g |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | 1g |
$259.00 | 2023-05-18 | ||
TRC | I872733-100mg |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | 100mg |
$64.00 | 2023-05-18 | ||
A2B Chem LLC | AI11244-5g |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | ≥ 95 % | 5g |
$1761.00 | 2024-04-20 | |
A2B Chem LLC | AI11244-10g |
2-(7-Isopropyl-2-methyl-1h-indol-3-yl)ethanamine oxalate |
1177308-68-7 | ≥ 95 % | 10g |
$2406.00 | 2024-04-20 |
2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalateに関する追加情報
2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate: A Comprehensive Overview
The compound with CAS No. 1177308-68-7, commonly referred to as 2-(7-isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic compound, and its structure incorporates an isopropyl group, a methyl group, and an ethanamine moiety. The oxalate salt form suggests that this compound may have applications in pharmaceuticals or as an intermediate in chemical synthesis.
Recent studies have highlighted the potential of indole derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the isopropyl and methyl substituents in this compound's structure may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These substituents could also play a role in enhancing the compound's bioavailability or stability, making it a promising candidate for further research.
The synthesis of 2-(7-isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate involves a multi-step process that typically begins with the preparation of the indole core. This is followed by the introduction of the isopropyl and methyl groups at specific positions on the indole ring. The final step involves the formation of the ethanamine moiety and subsequent salt formation with oxalic acid. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with some studies focusing on microwave-assisted synthesis or catalytic methods to improve efficiency.
In terms of biological activity, indole derivatives like this compound have shown potential as inhibitors of various enzymes and receptors. For instance, some studies suggest that this compound may exhibit anti-inflammatory or antioxidant properties due to its structural similarity to known bioactive molecules. Additionally, its ability to interact with certain cellular pathways could make it a valuable tool in understanding disease mechanisms or developing therapeutic interventions.
The application of 2-(7-isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate extends beyond pharmacology into materials science. Its unique structure makes it a candidate for use in organic electronics or as a building block for more complex molecular architectures. Researchers are actively investigating its electronic properties and potential for integration into organic semiconductors or optoelectronic devices.
From an analytical standpoint, the characterization of this compound has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided insights into its molecular geometry, stability, and reactivity under different conditions. Such detailed characterization is essential for ensuring the reliability of experimental results and facilitating further research.
In conclusion, 2-(7-isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate (CAS No. 1177308-68-7) represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure and potential biological activity make it a valuable subject for ongoing research efforts aimed at unlocking its full potential in drug discovery, materials science, and beyond.
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